molecular formula C20H15N3O3 B2633463 2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide CAS No. 1226436-93-6

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

Cat. No. B2633463
CAS RN: 1226436-93-6
M. Wt: 345.358
InChI Key: ZFEQEUMQHLOAMA-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide” is a complex organic molecule that contains an indole and a quinoline moiety. Indoles and quinolines are both aromatic heterocyclic compounds, which are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Potential Applications in Cancer Therapy

Several studies have focused on the synthesis and evaluation of indole and quinoline derivatives for their anticancer properties. For example, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against human cancer cell lines, indicating a potential for cancer therapy. Compound 5r, in particular, demonstrated significant biological activity against HepG2 cells, indicating its potential as an apoptosis inducer through caspase-8-dependent pathways (Hong Hu et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds containing the indole and quinoline moieties have been evaluated for their antimicrobial and antioxidant activities. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).

Anti-Tuberculosis Activity

The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been explored, showing potential as novel therapeutic agents against tuberculosis (Yuefei Bai et al., 2011).

Modulation of Serotonin Receptors

Marine-inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, structurally related to the compound of interest, have been evaluated for their potential as modulators of serotonin receptors, indicating their potential use in antidepressant and sedative drug development (M. A. Ibrahim et al., 2017).

Potential in Osteoarthritis Treatment

A study identified a chemical compound targeting matrix metalloprotease-13 for early osteoarthritis treatment, highlighting the role of such compounds in attenuating matrix-degrading enzymes in osteoarthritis-affected joints (J. Inagaki et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many indole and quinoline derivatives have shown diverse biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQEUMQHLOAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide

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